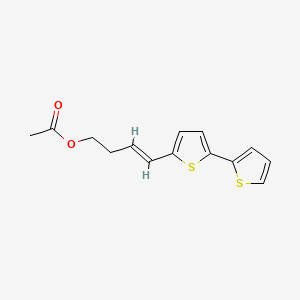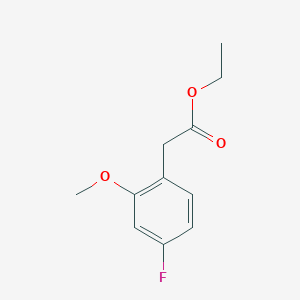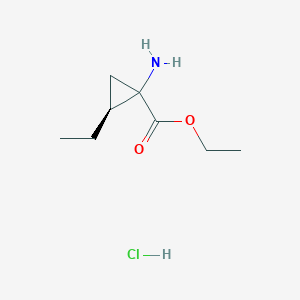
2,3,5-Triphenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenylpyridine typically involves the cyclization of ketoximes with phenylacetic acids. One notable method utilizes a strontium-doped lanthanum cobaltite perovskite (La0.6Sr0.4CoO3) as a heterogeneous catalyst. This catalyst facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid, leading to the formation of the desired triphenylpyridine structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of recyclable heterogeneous catalysts like La0.6Sr0.4CoO3 suggests potential for scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,3,5-Triphenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2,3,5-Triphenylpyridine involves its interaction with molecular targets through its aromatic and nitrogen-containing structure. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phenyl groups also enable π-π interactions with other aromatic systems, contributing to its biological and chemical activities .
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: Another triphenyl-substituted pyridine with different substitution positions.
2,5-Diphenyl-1,3-oxazoline: A structurally related compound with an oxazoline ring instead of a pyridine ring.
Uniqueness: 2,3,5-Triphenylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other triphenylpyridine derivatives may not be as effective .
Properties
Molecular Formula |
C23H17N |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,3,5-triphenylpyridine |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(24-17-21)20-14-8-3-9-15-20/h1-17H |
InChI Key |
UPXUEBAVPGYKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


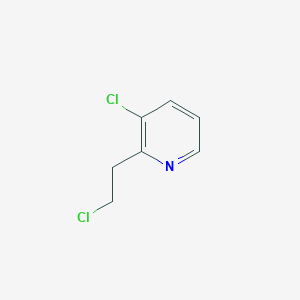
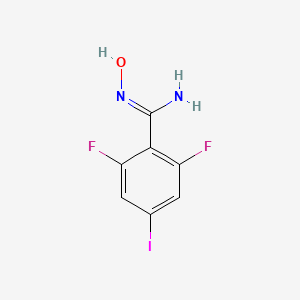
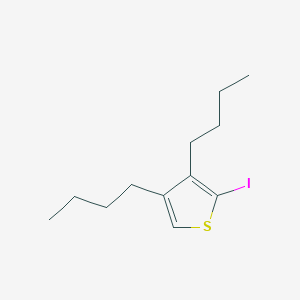
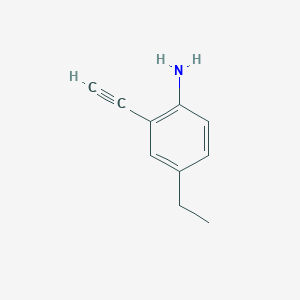
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
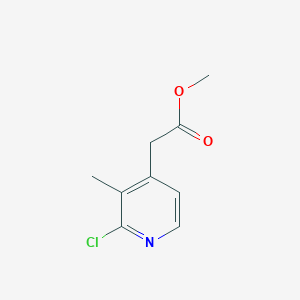
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
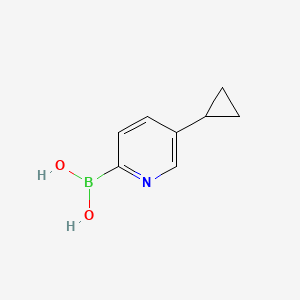
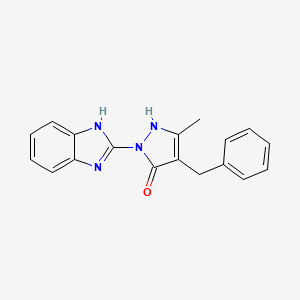
![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)
